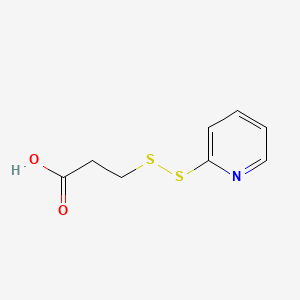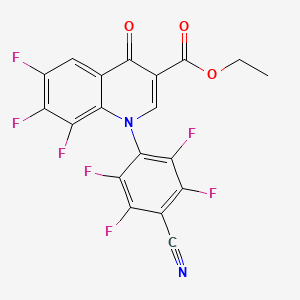
STAT3 Inhibitor VII
Overview
Description
STAT3 Inhibitor VII is a small molecule compound designed to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It is known to be constitutively activated in many cancers, making it a significant target for cancer therapy .
Mechanism of Action
Target of Action
The primary target of STAT3 Inhibitor VII is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcriptional factor . STAT3 is known to play a crucial role in the initiation and progression of cancer, as it is constitutively activated in a significant percentage of different malignancies . It modulates a wide range of genes by relaying extracellular signals from the plasma membrane to the nucleus in response to peptide hormone binding .
Mode of Action
this compound is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It inhibits the transcription of STAT3 target genes . The canonical signal transduction by STAT3 is initiated by the recruitment of STAT3 to ligand-activated membrane receptor complexes leading to a key phosphorylation event on Y705 . This induces a configuration change leading to tail-to-tail dimerization mediated by reciprocal SH2/pY705-peptide ligand interactions .
Biochemical Pathways
The active dimer of STAT3 accumulates in the nucleus, where it binds to promoters and transcriptionally regulates a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation . Hyperphosphorylation of STAT3 can occur through a variety of mechanisms, including unregulated autocrine and paracrine secretion of cytokines and growth hormones .
Pharmacokinetics
The compound is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its target within cells.
Result of Action
The inhibition of STAT3 by this compound leads to a decrease in the transcription of STAT3 target genes . This can disrupt the processes of cell survival, cell cycle progression, homeostasis, and inflammation , potentially leading to the suppression of cancer progression.
Action Environment
It’s known that the intensity and duration of stat3 activation in the cell are closely tied to receptor activation in response to extracellular stimuli .
Biochemical Analysis
Biochemical Properties
STAT3 Inhibitor VII interacts with key enzymes and proteins involved in the JAK/STAT signaling pathway . It inhibits the phosphorylation of STAT3 on Y705, which in turn induces a configuration change leading to tail-to-tail dimerization mediated by reciprocal SH2/pY705-peptide ligand interactions . This inhibition of STAT3 activation disrupts the transcription of a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the transcription of STAT3 target genes, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibitor exhibits little effects against pathways involved in Akt/mTOR, Erk1/2, or STAT5 activation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation, thereby disrupting the transcription of STAT3 target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a mouse model of endometriosis, a dosage of 80 mg/kg of this compound was administered orally three times per week . The lesion areas were significantly reduced at weeks 2 and 3 compared with week 1 .
Metabolic Pathways
This compound is involved in the JAK/STAT signaling pathway . It interacts with key enzymes and proteins in this pathway, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
It is known that the active dimer of STAT3, which is inhibited by this compound, accumulates in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STAT3 Inhibitor VII involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
STAT3 Inhibitor VII undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of specific functional groups with others to enhance the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Scientific Research Applications
STAT3 Inhibitor VII has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
BBI608: A STAT3 inhibitor that has advanced into phase III clinical trials for cancer treatment.
Pyrimethamine: An antiparasitic drug that also inhibits STAT3 activity.
Simvastatin: An HMG-CoA inhibitor that has been repurposed to inhibit STAT3.
Uniqueness
STAT3 Inhibitor VII is unique in its ability to selectively bind to the SH2 domain of STAT3, thereby preventing its dimerization and nuclear translocation. This selective inhibition results in potent antitumor activity with minimal off-target effects .
Properties
IUPAC Name |
ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBLBGFGWQSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F7N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


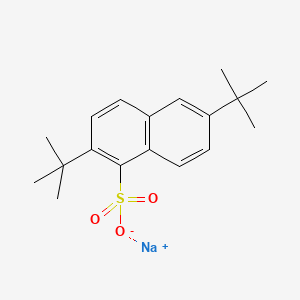
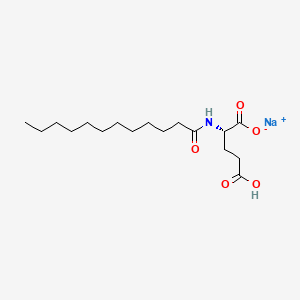




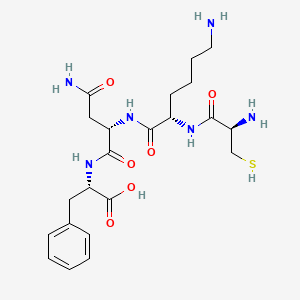
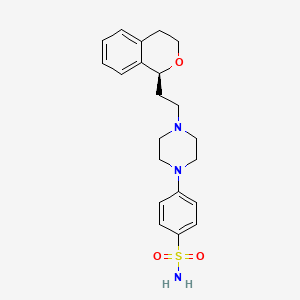
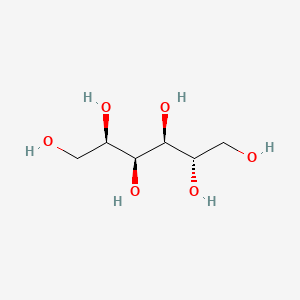
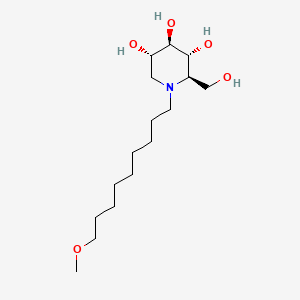
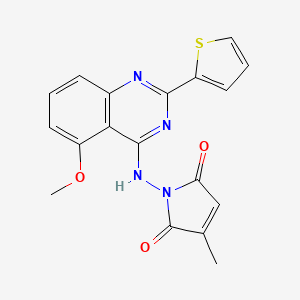

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
